N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide chemical properties
N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide chemical properties
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide
Executive Summary
In the landscape of modern drug discovery, the strategic functionalization of classical pharmacophores is essential for overcoming metabolic liabilities and enhancing target specificity. N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide (CAS: Unregistered fine chemical; Molecular Formula: C14H21NO2S) represents a highly specialized tertiary sulfonamide building block. By coupling a bulky, lipophilic cyclohexyl moiety with a benzylsulfonyl core, this compound diverges from traditional primary and secondary sulfonamides. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and explores its emerging applications in medicinal chemistry.
Part I: Structural & Physicochemical Profiling
The structural logic of N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide is defined by the complete substitution of the sulfonamide nitrogen. The absence of an acidic N-H proton fundamentally alters its interaction with biological membranes and target proteins.
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C14H21NO2S | Defines the exact atomic composition and mass. |
| Molecular Weight | 267.39 g/mol | Highly optimal for small-molecule drug discovery (Lipinski’s Rule of 5 compliant). |
| H-Bond Donors | 0 | The tertiary nitrogen eliminates donor capacity, dramatically increasing lipophilicity and passive membrane permeability. |
| H-Bond Acceptors | 2 | The sulfonyl oxygens remain available to act as weak acceptors for target protein interactions. |
| Topological PSA | 42.5 Ų | Falls well below the 90 Ų threshold, making it an excellent candidate for blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for the benzyl and cyclohexyl groups to adapt to deep hydrophobic binding pockets. |
Part II: Synthetic Methodology
The synthesis of N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide relies on the nucleophilic attack of a secondary amine on an electrophilic sulfonyl chloride. The precursor, phenylmethanesulfonyl chloride, can be efficiently synthesized via N-chlorosuccinimide mediated chlorosulfonation (1[1]).
Step 1: Reagent Preparation & Inert Atmosphere Setup
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Action : Flame-dry a two-neck round-bottom flask and purge with Argon. Add N-methylcyclohexylamine (1.1 equiv) and anhydrous triethylamine (Et3N, 1.5 equiv) in anhydrous dichloromethane (DCM).
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Causality : Water acts as a competing nucleophile that can rapidly hydrolyze the sulfonyl chloride into a sulfonic acid. Argon ensures a moisture-free environment, while Et3N serves as the acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward.
Step 2: Temperature-Controlled Electrophile Addition
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Action : Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve phenylmethanesulfonyl chloride (1.0 equiv) in anhydrous DCM and add dropwise over 30 minutes.
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Causality : The formation of the sulfonamide bond is highly exothermic. Dropwise addition at 0 °C controls the thermal kinetics, preventing localized heating that could lead to side reactions or thermal degradation of the electrophile[1].
Step 3: Reaction Progression & Monitoring
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Action : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Monitor the disappearance of the sulfonyl chloride via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) solvent system.
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Causality : The bulky cyclohexyl group introduces significant steric hindrance, slowing the rate of nucleophilic attack. Allowing the reaction to proceed at room temperature provides the necessary activation energy to achieve full conversion.
Step 4: Aqueous Workup & Extraction
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Action : Quench the reaction with 1M HCl (aqueous). Separate the organic layer, wash sequentially with saturated NaHCO3 and brine, then dry over anhydrous Na2SO4.
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Causality : The 1M HCl neutralizes and partitions unreacted N-methylcyclohexylamine and the Et3N·HCl byproduct into the aqueous phase. The NaHCO3 wash neutralizes any residual acid, ensuring the stability of the final product during concentration.
Step 5: Purification & Isolation
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Action : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).
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Causality : Flash chromatography isolates the target tertiary sulfonamide from trace impurities, yielding a highly pure compound suitable for rigorous biological assays.
Part III: Mechanistic Pathway
Fig 1. Mechanistic workflow of the sulfonylation reaction.
Part IV: Applications in Medicinal Chemistry
Sulfonamides represent a privileged scaffold in medicinal chemistry, historically associated with antibacterial and diuretic agents (2[2]). However, the structural paradigm shifts significantly when moving to tertiary sulfonamides like N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide.
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Metabolic Stability and Steric Shielding : The incorporation of the bulky cyclohexyl ring adjacent to the sulfonamide nitrogen provides profound steric shielding. This protects the sulfonamide linkage from enzymatic cleavage by amidases or cytochrome P450 (CYP) enzymes, a critical factor for improving the in vivo half-life of drug candidates.
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Lipophilic Core for CNS Targets : With a calculated tPSA of 42.5 Ų and zero hydrogen bond donors, this compound is highly lipophilic. These properties make the scaffold an ideal building block for central nervous system (CNS) targeted therapeutics, where crossing the blood-brain barrier is paramount.
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Novel Receptor Modulation : Tertiary sulfonamides have recently emerged as potent, unique pharmacophores in drug discovery. For instance, high-throughput screening has identified tertiary sulfonamides as potent Liver X Receptor (LXR) antagonists (3[3]). The lack of an acidic N-H proton allows these molecules to bind to entirely different allosteric sites compared to classical sulfonamides, avoiding unwanted zinc-coordination in metalloenzymes while maximizing hydrophobic pocket interactions[4].
Part V: Analytical Validation
To ensure the integrity of the synthesized N-cyclohexyl-N-methyl-1-phenylmethanesulfonamide, the following self-validating analytical checks must be performed:
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1H NMR (400 MHz, CDCl3) : The defining feature of this tertiary sulfonamide is the absence of an N-H proton exchangeable with D2O. The spectrum must show a sharp singlet integrating to 3 protons at ~2.8 ppm (N-CH3), a singlet integrating to 2 protons at ~4.3 ppm (benzylic CH2), and a complex multiplet integrating to 11 protons for the cyclohexyl ring (1.0–2.0 ppm) and methine proton (~3.9 ppm). Aromatic protons will appear as a multiplet at 7.3–7.5 ppm.
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LC-MS (ESI+) : The mass spectrum must yield a dominant pseudomolecular ion peak [M+H]+ at m/z 268.1. The absence of a peak at m/z 254.1 confirms that no demethylation occurred, validating the stability of the N-methylcyclohexyl moiety under the reaction conditions.
References
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Title : Discovery of Tertiary Sulfonamides as Potent Liver X Receptor Antagonists Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
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Title : Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates Source : PMC - NIH URL :[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
